Dimercaprol, (R)-
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Overview
Description
Dimercaprol, (R)- is an organic compound characterized by the presence of two sulfanyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimercaprol, (R)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as (2R)-2,3-dihydroxypropan-1-ol.
Thiol Addition: The hydroxyl groups are converted to sulfanyl groups through a thiol addition reaction. This can be achieved using reagents like thiourea or hydrogen sulfide under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Dimercaprol, (R)- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Dimercaprol, (R)- undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in substitution reactions with halogens or other electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Dimercaprol, (R)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, such as antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Dimercaprol, (R)- involves its interaction with molecular targets such as enzymes and proteins. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
(2S)-2,3-bis(sulfanyl)propan-1-ol: The enantiomer of Dimercaprol, (R)- with similar chemical properties but different biological activities.
2,3-dimercaptopropanol: A related compound with two sulfanyl groups but lacking the chiral center.
2,3-bis(sulfanyl)butan-1-ol: A similar compound with an additional carbon atom in the backbone.
Uniqueness: Dimercaprol, (R)- is unique due to its specific chiral configuration, which can influence its interactions with biological molecules and its overall reactivity. This makes it a valuable compound for studying stereochemistry and chiral effects in chemical and biological systems.
Properties
CAS No. |
16495-08-2 |
---|---|
Molecular Formula |
C3H8OS2 |
Molecular Weight |
124.23 g/mol |
IUPAC Name |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m1/s1 |
InChI Key |
WQABCVAJNWAXTE-GSVOUGTGSA-N |
SMILES |
C(C(CS)S)O |
Isomeric SMILES |
C([C@H](CS)S)O |
Canonical SMILES |
C(C(CS)S)O |
Synonyms |
1-Propanol, 2,3-dimercapto-, (R)- |
Origin of Product |
United States |
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